
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole is a heterocyclic organic compound that features both chloromethyl and methoxymethyl functional groups attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-5-(methoxymethyl)-1,3-oxazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of oxazole carboxylic acids or aldehydes.
Reduction: Formation of saturated oxazole derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-1,3-dioxolan-2-one: Another chloromethyl-containing heterocycle with different reactivity and applications.
Chloromethyl methyl ether: A simpler compound with similar chloromethyl functionality but lacking the oxazole ring.
Uniqueness
4-(Chloromethyl)-5-(methoxymethyl)-1,3-oxazole is unique due to the presence of both chloromethyl and methoxymethyl groups on an oxazole ring, providing a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C6H8ClNO2 |
|---|---|
Poids moléculaire |
161.58 g/mol |
Nom IUPAC |
4-(chloromethyl)-5-(methoxymethyl)-1,3-oxazole |
InChI |
InChI=1S/C6H8ClNO2/c1-9-3-6-5(2-7)8-4-10-6/h4H,2-3H2,1H3 |
Clé InChI |
BSDDMGIIEBAFTA-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(N=CO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



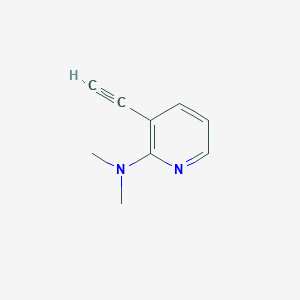

![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)
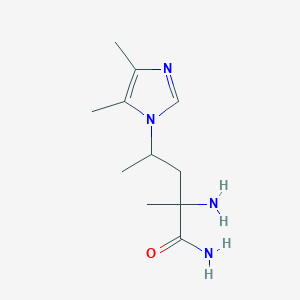

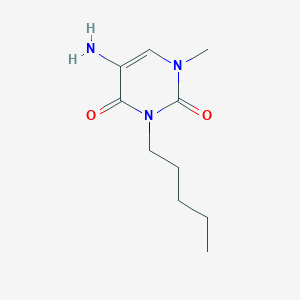

![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)

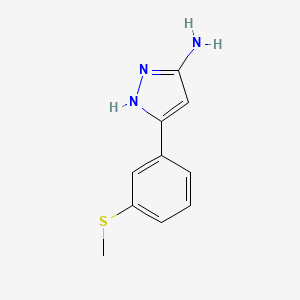
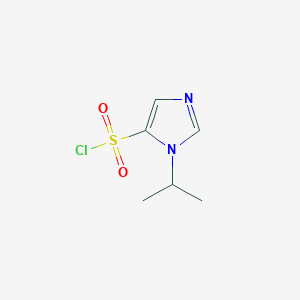
![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)
